2,5-Dibromopyridin-3-ol
Overview
Description
2,5-Dibromopyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives. It has the molecular formula C5H3Br2NO .
Synthesis Analysis
The synthesis of 2-amino-3,5-dibromopyridine complexes and their analysis by single crystal X-ray diffraction has been studied . Moreover, the apparent equivalence with pyridin-2-ol transformation suggested that 1-alkylpyridin-2-ols were hydroxylated at the 5-position .Molecular Structure Analysis
The molecular structure of 2,5-Dibromopyridin-3-ol has been analyzed in several studies . The compound has a molecular weight of 252.89 g/mol . Its InChI key is YWXPYIXETNBCFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Dibromopyridin-3-ol has a molecular weight of 252.89 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 252.85609 g/mol and its monoisotopic mass is 250.85814 g/mol .Scientific Research Applications
Selective Monolithiation
Xin Wang et al. (2000) reported the selective monolithiation of 2,5-dibromopyridine, highlighting its potential in selective chemical synthesis. The process varied based on solvent and concentration, affecting the selectivity at different positions of the molecule (Wang et al., 2000).
Selective Amination
Jianguo Ji et al. (2003) demonstrated the selective amination of 2,5-dibromopyridine using a palladium-Xantphos complex. This process led to the production of 2-amino-5-bromopyridine with high yield and chemoselectivity, underscoring the compound's utility in organic synthesis (Ji et al., 2003).
Palladium-Catalyzed Arylation
A study by Qizhong Zhou et al. (2013) involved the palladium-catalyzed regioselective 2-arylation of 2,x-dibromopyridines. This method was used to synthesize a 17β-HSD1 inhibitor, showing the compound's significance in medicinal chemistry applications (Zhou et al., 2013).
Preparation of Bipyridines and Bipyrimidines
P. Schwab et al. (2002) developed methods for preparing brominated bipyridines and bipyrimidines using 2,5-dibromopyridine. These compounds are valuable in the creation of metal-complexing molecular rods, highlighting its role in materials science (Schwab et al., 2002).
Ab Initio Studies on Molecular Structure
A theoretical study by N. Koç (2014) focused on the molecular structure and vibrational spectra of 2,5-dibromopyridine. Utilizing Hartree-Fock and density functional methods, the study provided insights into the physical properties of the molecule, relevant for understanding its interactions in various chemical contexts (Koç, 2014).
Synthesis of Biologically Active Derivatives
Muhammad Akram et al. (2020) synthesized a novel derivative of 3,5-dibromopyridine and studied its spectroscopic, structural, electronic, and bioactive characteristics. This research indicates the potential of 2,5-dibromopyridine derivatives in biomedicine and pharmacology (Akram et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dibromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPYIXETNBCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673895 | |
Record name | 2,5-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyridin-3-ol | |
CAS RN |
857429-79-9 | |
Record name | 2,5-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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